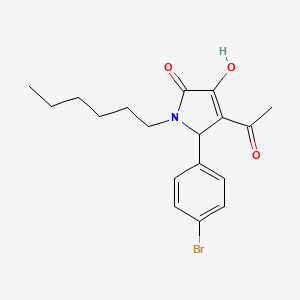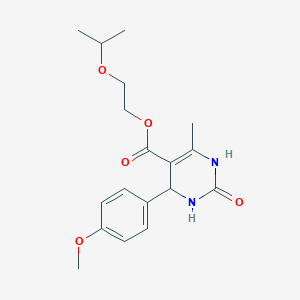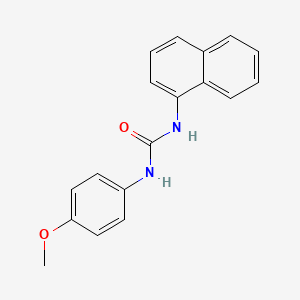![molecular formula C9H14N4O3S2 B4917070 N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide](/img/structure/B4917070.png)
N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide is a compound that features a pyrrolidine ring, a sulfonyl group, and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.
Méthodes De Préparation
The synthesis of N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide typically involves the construction of the thiadiazole ring followed by the introduction of the pyrrolidine sulfonyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. Subsequent reactions involve the sulfonylation of the pyrrolidine ring and the attachment of the propanamide group. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Des Réactions Chimiques
N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the thiadiazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the thiadiazole ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Applications De Recherche Scientifique
N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is investigated for its potential use in industrial applications, such as in the development of new polymers or as a component in specialty chemicals
Mécanisme D'action
The mechanism of action of N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and thiadiazole ring play crucial roles in these interactions, allowing the compound to fit into the active sites of target proteins. This binding can lead to changes in the activity of the target proteins, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide can be compared with other similar compounds, such as:
N-cycloheptyl-3-[5-(pyrrolidine-1-sulfonyl)-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanamide: This compound features a benzimidazole ring instead of a thiadiazole ring, which may result in different biological activities and applications.
5-(pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline: This compound has a trifluoroethoxy group, which can influence its chemical reactivity and biological interactions
Propriétés
IUPAC Name |
N-(5-pyrrolidin-1-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S2/c1-2-7(14)10-8-11-12-9(17-8)18(15,16)13-5-3-4-6-13/h2-6H2,1H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWZUZAPBLHRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 3-BENZYL-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4916989.png)


![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B4917011.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4917015.png)


![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B4917047.png)
![4-Methyl-1-[4-(2-propan-2-ylphenoxy)butyl]piperidine](/img/structure/B4917055.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4917068.png)
![4-(4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4917069.png)
![4-(4-bromophenyl)-1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinol](/img/structure/B4917081.png)
